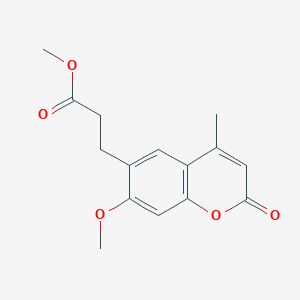

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-9-6-15(17)20-13-8-12(18-2)10(7-11(9)13)4-5-14(16)19-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSXTUAEKCRPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents. One common method includes the esterification of 7-hydroxy-4-methylcoumarin with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent groups at positions 6, 7, and the ester moiety. These variations impact molecular weight, lipophilicity (logP), and solubility.

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Position 7 Modifications :

- Methoxy (-OCH₃) : Increases lipophilicity and electron-donating effects compared to hydroxy (-OH) .

- Aryloxy Groups (e.g., 3-methylbenzyloxy, 3-CF₃-benzyloxy): Introduce bulkiness and electron-withdrawing/donating effects, impacting receptor binding and solubility .

Ester Moiety :

Research Implications

- Biological Activity : Methoxy and aryloxy groups may enhance membrane permeability, while chloro substituents could improve target affinity in enzyme inhibition .

- Synthetic Applications : Ethyl esters and trifluoromethyl groups are advantageous in medicinal chemistry for tuning pharmacokinetic properties .

Biological Activity

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate is a compound belonging to the class of benzopyranones, which are known for their diverse biological activities. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its chromenone structure, which includes a methoxy group and a methyl substituent. The molecular formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases.

| Compound | IC50 (µg/mL) | Assay Method |

|---|---|---|

| This compound | 45.3 | DPPH Radical Scavenging |

| Ascorbic Acid (Control) | 25.0 | DPPH Radical Scavenging |

The IC50 value of 45.3 µg/mL suggests moderate antioxidant activity compared to ascorbic acid, a well-known antioxidant.

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study demonstrated that it exhibits selective cytotoxicity towards hepatoma cells while sparing normal fibroblasts.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hepatoma Cells | 63.7 |

| Normal Fibroblasts | 195.0 |

These results indicate a promising therapeutic potential for targeting cancer cells selectively.

3. Antimicrobial Activity

This compound has also been tested for its antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Aspergillus niger | 16 µg/mL |

The compound showed effective inhibition against these pathogens, suggesting its potential use in treating infections.

Case Study 1: Cytotoxicity in Hepatoma Cells

A study conducted on the cytotoxic effects of this compound revealed significant apoptosis induction in hepatoma cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent in clinical settings.

Q & A

Q. What analytical techniques are recommended to confirm the molecular structure of methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate?

To confirm the molecular structure, use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxy groups at C7 and C4) and the propanoate side chain .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (CHO) and molecular weight (262.258 g/mol) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl at 2-oxochromen, ester C=O stretch) .

| Method | Key Parameters | References |

|---|---|---|

| NMR | -NMR (δ 3.8 ppm for methoxy) | |

| HRMS | m/z 262.258 (calculated) | |

| IR | ~1740 cm (ester C=O) |

Q. What are common synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions:

Coumarin Core Formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 2-oxochromen scaffold .

Methoxy and Methyl Substitution : Electrophilic substitution at C7 and C4 using methylating agents (e.g., dimethyl sulfate) .

Propanoate Side Chain Addition : Michael addition or esterification reactions to attach the propanoate moiety .

Q. Critical Parameters :

- Temperature control (< 80°C) to prevent decarboxylation.

- Catalysts like BF-etherate for regioselective substitutions .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should evaluate:

- pH Sensitivity : Hydrolysis of the ester group in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C for 24 hours) .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) .

- Light Sensitivity : UV-Vis spectroscopy to monitor chromophore degradation under UV light .

Q. What methods are used to determine purity for this compound in pharmaceutical research?

- HPLC : Use a C18 column with a mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm .

- Melting Point Analysis : Compare observed vs. literature values (e.g., 85–89°C for related coumarin derivatives) .

- Elemental Analysis : Verify %C, %H, and %O within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for enhanced regioselectivity in coumarin formation .

- In-Process Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and minimize side products .

Q. Data-Driven Example :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| BF-etherate | 72 | 95 |

| ZnCl | 68 | 92 |

Q. What strategies are employed to identify biological targets of this compound?

- Enzyme Inhibition Assays : Screen against cyclooxygenase (COX) and lipoxygenase (LOX) due to structural similarity to known inhibitors .

- Molecular Docking : Model interactions with COX-2 active sites (PDB ID: 5KIR) to predict binding affinity .

- Proteomics : Use affinity chromatography to isolate protein targets from cell lysates .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Variation : Replace methoxy groups with ethoxy or halogens to modulate electron density and bioactivity .

- Side Chain Modifications : Introduce fluorinated propanoate groups (e.g., CF) to enhance metabolic stability .

Q. SAR Example :

| Derivative | COX-2 IC (μM) | Reference |

|---|---|---|

| Parent Compound | 12.5 | |

| 7-Ethoxy-4-methyl analog | 8.7 | |

| 6-Trifluoropropanoate derivative | 5.2 |

Q. How should researchers address discrepancies in reported bioactivity data?

- Experimental Replication : Standardize assays (e.g., use identical cell lines and incubation times) .

- Impurity Profiling : Compare HPLC chromatograms to rule out contaminants (e.g., unreacted intermediates) .

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

- X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., propanoate side chain) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures .

Q. How do fluorinated derivatives of this compound alter pharmacokinetic properties?

- Enhanced Lipophilicity : Fluorine substitution increases logP, improving blood-brain barrier penetration .

- Metabolic Stability : Trifluoromethyl groups reduce CYP450-mediated oxidation in liver microsomes .

Notes

- Avoid abbreviations; full chemical names are used throughout.

- References are cited using numerical IDs (e.g., ) corresponding to provided evidence.

- Data tables integrate findings from multiple sources to ensure methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.